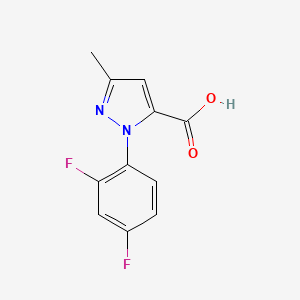

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2,4-difluorophenyl group at position 1 and a methyl substituent at position 3 of the pyrazole ring.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-6-4-10(11(16)17)15(14-6)9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEFYHIRQPGPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 2,4-difluorophenyl hydrazine, which is then reacted with an appropriate β-keto ester to form the pyrazole ringIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biological Research: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein-ligand interactions

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with target proteins. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Research Findings and Implications

- Crystallography : Analogs like demonstrate intramolecular hydrogen bonds (O-H⋯O) and π-π interactions, stabilizing crystal structures. These features may translate to improved solid-state stability for the target compound.

- Pharmacological Potential: Fluorine and chlorine substituents correlate with enhanced target binding in antimicrobial agents . The target’s 2,4-difluorophenyl group could optimize interactions with bacterial enzymes.

Biological Activity

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative notable for its unique structural features, including a difluorophenyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure

The chemical formula for 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is C₁₁H₈F₂N₂O₂, with the CAS number 1020240-42-9. The presence of fluorine atoms enhances its lipophilicity, which is crucial for biological interactions.

While specific mechanisms of action for this compound remain largely unexplored, pyrazole derivatives are known to exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of specific enzymes involved in metabolic pathways.

- Receptor Binding : Some compounds may interact with biological receptors, modulating signaling pathways.

- DNA Interaction : Certain pyrazoles can bind to DNA, influencing gene expression and cellular functions .

Anti-inflammatory Activity

Research indicates that 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exhibits significant anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit enzyme pathways linked to inflammation, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

This compound has also demonstrated promising anticancer activity across various cancer cell types. Studies have reported that pyrazole derivatives can inhibit the growth of cancer cells, including:

The binding affinity of the difluorophenyl moiety is believed to enhance its efficacy against tumor growth.

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives similar to 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer properties. Results indicated significant antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

- Mechanistic Insights : Research involving molecular docking studies suggested that these compounds interact favorably with target proteins involved in cancer pathways, leading to enhanced apoptosis in cancer cells .

Comparative Analysis of Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Different position of methyl group | Varied biological activity |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks difluorophenyl group; less lipophilic | Lower efficacy |

| 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Contains bromine and nitro groups | Different reactivity |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | Different carboxylic position | Altered properties |

The unique difluorophenyl group in 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid contributes to its distinct chemical behavior and potential applications in medicinal chemistry.

Q & A

Q. What are the standard synthetic pathways for synthesizing 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or diketones under acidic conditions to form the pyrazole ring. For example, ethyl pyrazole-5-carboxylate intermediates can be synthesized via Suzuki-Miyaura cross-coupling reactions (using Pd catalysts) and subsequently hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH or KOH). This two-step approach minimizes side reactions and improves yield .

Q. Which spectroscopic methods are essential for characterizing the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns and fluorine placement; 19F NMR verifies fluorophenyl group integrity.

- IR spectroscopy : Identifies the carboxylic acid C=O stretch (~1700 cm⁻¹).

- HPLC : Assesses purity (>95% recommended for biological assays).

- X-ray crystallography : Resolves crystal structure for definitive confirmation, as demonstrated in related pyrazole esters .

Q. What purification techniques are recommended for isolating the compound from reaction mixtures?

Recrystallization (ethanol/water mixtures), column chromatography (silica gel with ethyl acetate/hexane gradients), and acid-base extraction (exploiting solubility in basic aqueous solutions) are effective. Purity is validated via melting point analysis and HPLC .

Q. What are the documented biological activities of structurally related pyrazole-5-carboxylic acid derivatives?

Analogous compounds exhibit anti-inflammatory (COX-2 inhibition), anticancer (apoptosis induction), and antimicrobial activities. The 2,4-difluorophenyl group enhances metabolic stability, while the 3-methyl group improves lipophilicity, suggesting potential for in vitro assays against disease models .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

Molecular docking and QSAR models predict interactions with targets like cyclooxygenase or kinases. Density functional theory (DFT) calculates electronic effects of fluorine substituents on reactivity, while molecular dynamics (MD) simulations assess stability in biological matrices. These tools guide structural optimization prior to synthesis .

Q. What strategies mitigate side reactions during fluorinated pyrazole synthesis?

- Temperature control : Prevents decomposition of fluorinated intermediates.

- Protecting groups : Using ethyl esters during synthesis (hydrolyzed post-cyclization) reduces undesired side reactions.

- Catalytic systems : Pd-based catalysts with optimized ligands enhance selectivity in cross-coupling steps .

Q. How do the 2,4-difluorophenyl and 3-methyl groups influence physicochemical properties?

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability.

- Metabolic stability : C-F bonds resist oxidative degradation.

- Steric effects : The 3-methyl group may hinder binding to off-target proteins. Experimental determination via shake-flask solubility assays or software predictions (e.g., ACD/Labs) quantifies these effects .

Q. What role do fluorine atoms play in pharmacokinetics compared to non-fluorinated analogs?

Fluorine enhances bioavailability by improving metabolic stability and altering ionization (pKa shifts). Comparative microsomal stability assays with mono-fluoro/non-fluoro analogs quantify metabolic resistance. Tissue distribution studies (e.g., radiolabeled tracking) further elucidate pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.